molecular formula C11H12BrCl2NO2 B11961118 Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- CAS No. 196082-77-6

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-

Cat. No.: B11961118
CAS No.: 196082-77-6
M. Wt: 341.02 g/mol
InChI Key: VMZSIAIQEVNNTC-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- is a halogenated acetamide derivative characterized by a 4-bromophenoxy group attached to a methylethylamine backbone and a dichloro-substituted acetamide moiety.

Properties

CAS No.

196082-77-6

Molecular Formula

C11H12BrCl2NO2

Molecular Weight

341.02 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)propan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16)

InChI Key

VMZSIAIQEVNNTC-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Amidation

The primary synthetic route begins with 4-bromophenol and 1,2-dichloroethylene as starting materials. The reaction proceeds via a two-step sequence:

  • Formation of the Phenoxy Intermediate :

    • 4-Bromophenol undergoes nucleophilic substitution with epichlorohydrin in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

    • The reaction generates 1-(4-bromophenoxy)-2-methyloxirane , an epoxide intermediate.

    • Conditions:

      • Temperature: 70–90°C

      • Reaction time: 6–8 hours

      • Solvent: DMF or toluene.

  • Amidation with Dichloroacetyl Chloride :

    • The epoxide intermediate is opened using dichloroacetyl chloride in the presence of a tertiary amine (e.g., triethylamine) to form the target acetamide.

    • Mechanism: The amine acts as a base, deprotonating the hydroxyl group of the intermediate, enabling nucleophilic attack on the acyl chloride.

    • Conditions:

      • Temperature: 0–25°C (to minimize side reactions)

      • Solvent: Dichloromethane (DCM) or ethyl acetate.

Alternative Pathways

Patent literature describes a modified approach using isotopically enriched fluoride (e.g., ¹⁸F) for radiolabeling analogs, though this method is less common for non-radioactive variants. Key steps include:

  • Deprotection and Fluorination :

    • A protected precursor is treated with a fluoride source (e.g., KF) under acidic conditions (pH ≤ 4) to introduce halogen substituents.

    • Solvents: Benzene, toluene, or water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection :

    • Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in amidation reactions.

    • Toluene is preferred for industrial scalability due to its low cost and ease of removal.

  • Temperature Control :

    • Epoxide formation requires elevated temperatures (70–90°C).

    • Amidation proceeds optimally at 0–25°C to prevent racemization or decomposition.

Catalysts and Additives

  • Triethylamine : Neutralizes HCl byproducts during amidation, driving the reaction to completion.

  • Ammonium Salts : Patent data suggests ammonium bicarbonate improves fluorination efficiency in related compounds, though applicability to this acetamide requires validation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Benefits include:

  • Reduced reaction time (2–4 hours vs. 6–8 hours in batch processes).

  • Higher purity (>98% by HPLC).

Purification Techniques

  • Recrystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the acetamide in >95% purity.

Comparative Analysis with Analogous Compounds

Structural Modifications

  • Bromophenoxy vs. Chlorophenoxy Groups :

    • Bromine’s higher electronegativity increases the intermediate’s reactivity compared to chlorinated analogs.

  • Dichloroacetamide vs. Monochloro Derivatives :

    • Dichloro substitution enhances electrophilicity, accelerating amidation but requiring stricter temperature control.

Yield and Purity

  • Batch vs. Continuous Processes :

    • Batch methods yield 70–80% purity, whereas continuous flow systems achieve >95%.

  • Scale-Up Challenges :

    • Exothermic amidation steps necessitate precise thermal management to avoid decomposition.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Epoxide Ring-Opening Byproducts :

    • Water or alcohols may hydrolyze the epoxide intermediate, forming diols instead of the desired acetamide.

    • Mitigation: Use anhydrous solvents and molecular sieves.

Stability Considerations

  • Thermal Degradation :

    • Prolonged heating above 100°C causes decomposition of the dichloroacetamide moiety.

  • Light Sensitivity :

    • The bromophenoxy group necessitates storage in amber containers to prevent photolytic cleavage .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have been extensively studied for their potential as therapeutic agents. The compound's structure suggests it may interact with various biological targets, leading to several applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For example, a compound structurally related to Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- demonstrated notable activity against breast and lung cancer models .
  • Enzyme Inhibition : Research has shown that acetamide derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds indicate potential inhibition of acetylcholinesterase and α-glucosidase, which are relevant in treating neurodegenerative diseases and diabetes respectively .

Agricultural Applications

The compound's unique properties may also extend to agricultural science:

  • Pesticidal Activity : Similar acetamide compounds have been evaluated for their effectiveness as pesticides. The halogenated structure may enhance the bioactivity against pests while maintaining low toxicity to non-target organisms .

Material Science

In material science, the synthesis of polymers incorporating acetamide derivatives has been explored:

  • Polymer Synthesis : The incorporation of acetamide functionalities into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that such modifications can lead to materials with improved performance in various applications .

Case Study 1: Anticancer Screening

A study involving a library of acetamide derivatives identified Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- as a promising candidate for further development. The compound showed significant cytotoxic effects on multiple cancer cell lines during in vitro assays, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Assays

In enzyme inhibition studies, derivatives of the acetamide class were tested against acetylcholinesterase and α-glucosidase. Results indicated that several compounds exhibited substantial inhibitory activity, supporting their potential use in treating conditions like Alzheimer's disease and Type 2 diabetes .

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30)

  • Structure: Features a butyryl-fluorophenoxy group and n-butylamine substituent.
  • Synthesis : Prepared via bromoacetyl bromide and n-butylamine (Method B) or coupling with 2-bromo-N-n-butylacetamide (Method C), yielding 82% .
  • Physical Properties : Melting point (75°C), Rf = 0.32.

N-(4-Bromophenyl)-2-(4-Chlorophenyl)Acetamide

  • Structure : Contains bromophenyl and chlorophenyl groups.
  • Crystallography : Dihedral angle between aromatic rings = 68.21°, with intermolecular N–H···O hydrogen bonding .
  • Comparison : The target compound’s methylethyl chain and dichloroacetamide group may increase conformational flexibility and alter hydrogen-bonding patterns, impacting solubility .

Agrochemical Chloroacetamides

Alachlor and Pretilachlor

  • Structure : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are herbicidal acetamides .
  • Functional Comparison: The target compound’s bromophenoxy group may confer distinct herbicidal or pesticidal activity compared to alachlor’s methoxymethyl or pretilachlor’s propoxyethyl groups. Halogen positioning influences metabolic degradation and environmental persistence .

Crystallographic and Hydrogen-Bonding Trends

N-Benzyl-2-(2,4-Dichlorophenoxy)Acetamide

  • Structure: Dichlorophenoxy and benzyl groups.
  • Crystallography : Dihedral angle = 27.17° between aryl rings; N–H···O hydrogen bonds form molecular chains .
  • Comparison: The target compound’s 4-bromophenoxy group may increase steric bulk, widening dihedral angles and disrupting crystal packing efficiency compared to dichlorophenoxy derivatives .

Data Tables

Table 2: Structural Parameters

Compound Name Dihedral Angle (°) Bond Length (Å) Hydrogen Bonding Reference
Target Compound* N/A N/A Hypothesized N–H···O -
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide 68.21 C1–C2: 1.501 N1–H1N1···O1 chains
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide 27.17 Normal ranges N–H···O chains along [010]

Research Implications and Gaps

  • Synthetic Routes: The target compound may be synthesized via methods analogous to , using bromoacetyl bromide and 2-(4-bromophenoxy)-1-methylethylamine. However, dichloro substitution could necessitate modified reaction conditions .
  • Bioactivity: Bromophenoxy and dichloro groups may enhance antifungal or herbicidal activity compared to fluorinated or chlorinated analogues, though toxicity profiles require validation .
  • Crystallography : Structural studies are needed to resolve dihedral angles and hydrogen-bonding networks, which influence bioavailability and material properties .

Biological Activity

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (CAS Number: 26148685) is a chemical compound that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₆BrCl₂NO
  • Molecular Weight : 282.949 g/mol
  • IUPAC Name : Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-

The structure of the compound is characterized by the presence of a bromophenoxy group and dichloro substituents, which are crucial for its biological activity.

The biological activity of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- can be attributed to its interaction with various biological targets. The compound has shown potential as an inhibitor in several pathways:

  • c-Met Inhibition : It has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met), which plays a significant role in cancer progression. This inhibition is crucial as c-Met is often overexpressed in various tumors .
  • GABA Modulation : The compound exhibits allosteric modulation of GABA receptors, suggesting potential applications in neurological disorders .
  • BACE-1 Inhibition : Studies indicate that it may inhibit β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease .

In Vitro Studies

Research has demonstrated that derivatives of Acetamide compounds exhibit varying degrees of biological activity. For instance:

  • A study on related compounds showed effective inhibition of c-Met kinases at concentrations as low as 0.005 µM, indicating strong potential for therapeutic applications in oncology .
  • Another study highlighted the efficacy of similar structures in modulating GABA receptor activity, which could lead to advancements in treatments for anxiety and depression disorders .

In Vivo Studies

In animal models, compounds similar to Acetamide have demonstrated:

  • Antitumor Activity : Preclinical trials indicated significant tumor regression in models treated with c-Met inhibitors derived from this chemical class.
  • Neuroprotective Effects : Animal studies suggested that GABAergic modulation could lead to improved outcomes in neurodegenerative disease models .

Comparative Analysis

The following table summarizes the biological activities of Acetamide compared to other related compounds:

Compound Namec-Met InhibitionGABA ModulationBACE-1 InhibitionAntitumor Activity
AcetamideYesYesYesSignificant
Compound AModerateNoYesModerate
Compound BHighYesNoSignificant

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloroacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using 4-bromophenylacetic acid derivatives and amine-containing intermediates. A typical approach involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane, followed by reaction with 2-(4-bromophenoxy)-1-methylethylamine. Critical parameters include temperature control (e.g., maintaining 273 K during coupling) and stoichiometric ratios of reagents to minimize side products. Purification via solvent extraction (e.g., dichloromethane/water) and recrystallization from methylene chloride is recommended to achieve high purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the integration of protons and carbons, particularly the acetamide backbone and bromophenoxy substituents.
  • X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths and dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and substituted phenyl groups), confirming stereochemical orientation .
  • FTIR : Validates functional groups like amide C=O (1650–1680 cm1^{-1}) and C-Br (500–600 cm1^{-1}) .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodological Answer : Use HPLC with a C-18 column and UV detection (λ = 254 nm) to monitor purity. Stability studies should involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS to identify degradants. Solid-phase extraction (SPE) with ethyl acetate and methanol can isolate polar degradates for further analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural characterization?

  • Methodological Answer : Discrepancies often arise from dynamic molecular conformations in solution (NMR) versus static crystal structures (XRD). To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use DFT calculations to model optimized geometries and compare with XRD data.
  • Cross-validate hydrogen bonding patterns (e.g., N–H⋯O interactions observed in XRD) with NOESY NMR to confirm spatial arrangements .

Q. What computational strategies are effective for predicting environmental fate or biodegradation pathways of halogenated acetamides?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability using descriptors like logP and electronic parameters (e.g., Hammett constants for halogen substituents).
  • Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., hydrolases) to identify potential cleavage sites.
  • Metabolite Identification : Use LC-HRMS to detect ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates, common in acetamide herbicides .

Q. What strategies optimize molecular docking studies for this compound’s potential biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known acetamide interactions (e.g., acetylcholinesterase or cytochrome P450).
  • Docking Protocols : Use AutoDock Vina with flexible ligand settings and grid boxes centered on active sites. Validate with binding free energy calculations (MM/PBSA).
  • Experimental Validation : Compare docking poses with bioassay data (e.g., IC50_{50} values from enzyme inhibition assays) .

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